

What is 4,6-Dihydroxypyridazine-3-carboxylic acid?

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Compound of Interest

Compound Name: 4,6-Dihydroxypyridazine-3-carboxylic acid

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An In-Depth Technical Guide to **4,6-Dihydroxypyridazine-3-carboxylic acid**

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **4,6-Dihydroxypyridazine-3-carboxylic acid**, tailored for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, potential mechanisms of action, and applications, grounding the discussion in established scientific protocols and principles.

Introduction and Chemical Identity

4,6-Dihydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound built upon a pyridazine core. Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure is further functionalized with two hydroxyl groups at the C4 and C6 positions and a carboxylic acid at the C3 position.^[1] Due to these functional groups, the molecule is highly polar and is primarily utilized in biochemical and pharmaceutical research as a versatile chemical building block for synthesizing more complex heterocyclic structures.^[1]

A critical feature of this molecule is its existence in multiple tautomeric forms. The dihydroxy form can readily interconvert to more stable keto-enol forms, such as 4-hydroxy-6-oxo-1,6-dihydroxypyridazine-3-carboxylic acid.^[2] This tautomerism is crucial as it dictates the molecule's hydrogen bonding capabilities, steric profile, and interaction with biological targets.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of key identifiers and computed properties for **4,6-Dihydroxypyridazine-3-carboxylic acid** is provided below. These data are essential for experimental design, including solvent selection and analytical method development.

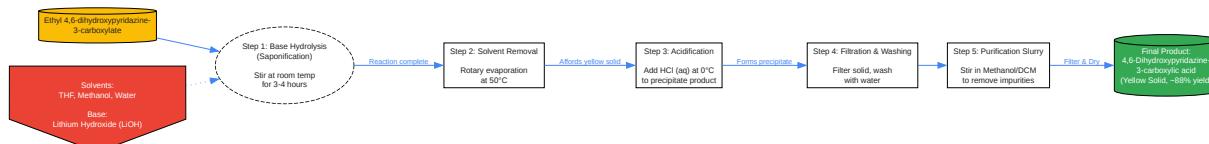
Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₂ O ₄	PubChem[2]
Molecular Weight	156.10 g/mol	PubChem[2][3]
CAS Number	1442437-21-9, 1823277-97-9	PubChem[2][4]
IUPAC Name	4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid	PubChem[2]
XLogP3 (Computed)	-0.4	PubChem[2]
Hydrogen Bond Donors	3	PubChem[2]
Hydrogen Bond Acceptors	5	PubChem[2]
Topological Polar Surface Area	99 Å ²	PubChem[2]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of **4,6-Dihydroxypyridazine-3-carboxylic acid** involves the hydrolysis of its corresponding ethyl ester precursor, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][5] This reaction is a standard ester saponification, where a base, typically a strong one like lithium hydroxide (LiOH), is used to nucleophilically attack the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated by acid workup to yield the final carboxylic acid.

The choice of LiOH is strategic; it is a strong base with a small cation, which minimizes steric hindrance and promotes high yields. The mixed solvent system (THF/Methanol/Water) is designed to fully dissolve both the somewhat nonpolar ester starting material and the highly

polar lithium hydroxide, ensuring a homogeneous reaction mixture and efficient reaction kinetics.[5]



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Caption: Workflow for the synthesis of **4,6-Dihydroxypyridazine-3-carboxylic acid**.

Detailed Experimental Protocol

This protocol is adapted from a patented synthesis procedure, providing a robust method for obtaining the title compound with high purity and yield.[5]

Materials:

- Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq)
- Lithium Hydroxide (LiOH) (3.0 eq)
- Tetrahydrofuran (THF)
- Methanol
- Deionized Water
- Hydrochloric Acid (HCl), concentrated
- Dichloromethane (DCM)

- 5000 mL Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Vacuum filtration apparatus

Procedure:

- Reaction Setup: In a 5000 mL round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (200 g, 1086 mmol) in a mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL).[5]
- Saponification: To the stirring solution at room temperature, slowly add LiOH (137 g, 3258 mmol). Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[5]
- Solvent Removal: Concentrate the reaction mixture at 50°C under reduced pressure using a rotary evaporator. This will remove the organic solvents and afford a yellow solid intermediate (the lithium carboxylate salt).[5]
- Acidification & Precipitation: Cool the solid residue to 0°C in an ice bath. Slowly add a 1:1 aqueous HCl solution (400 mL) to acidify the mixture to a low pH. The target carboxylic acid, being less soluble in acidic water, will precipitate out. Stir the resulting slurry at room temperature for 30-40 minutes to ensure complete precipitation.[5]
- Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum for 1-2 hours.[5]
- Purification: To further purify the product, transfer the solid to a flask containing a 2:8 mixture of methanol:DCM (300 mL). Stir this slurry vigorously at room temperature for 20-25 minutes. This step washes away more soluble organic impurities.[5]
- Final Product: Filter the purified solid, wash with a small amount of methanol, and dry under vacuum for at least 1 hour. This yields **4,6-dihydroxypyridazine-3-carboxylic acid** as a yellow solid (Expected yield: ~153 g, 88%).[5]

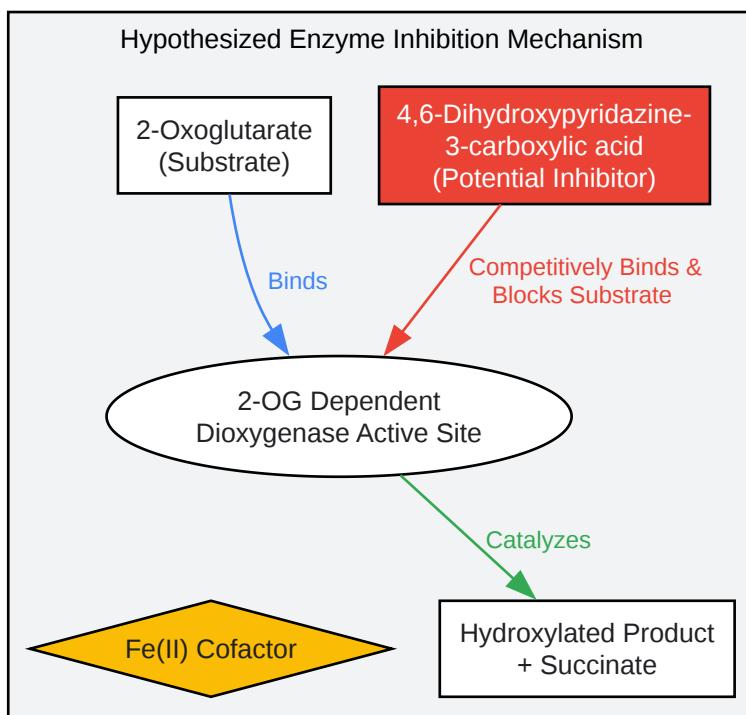
- Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Mass Spectrometry (MS (M+1) m/z: 156.9) and Nuclear Magnetic Resonance (¹H NMR).[5]

Biological Activity and Potential Mechanism of Action

While **4,6-Dihydroxypyridazine-3-carboxylic acid** itself is primarily a research chemical, its structural motifs are present in molecules of significant biological interest. The combination of a nitrogen-containing heterocycle and a carboxylic acid group is a common feature in enzyme inhibitors.[1]

Specifically, its structure bears a resemblance to 2,4-Pyridinedicarboxylic acid (2,4-PDCA), a well-known broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases.[6][7][8] These enzymes play critical roles in diverse cellular processes, including hypoxia sensing (e.g., prolyl hydroxylases), histone demethylation (e.g., Jumonji domain-containing lysine demethylases), and collagen synthesis.[8]

The inhibitory mechanism of 2,4-PDCA involves its ability to mimic the endogenous substrate, 2-OG, and chelate the active-site Fe(II) ion, thereby blocking enzymatic activity.[7][8] It is hypothesized that **4,6-Dihydroxypyridazine-3-carboxylic acid** may be investigated for similar inhibitory properties. Its carboxylic acid and adjacent keto/hydroxyl groups could potentially coordinate with the iron cofactor in the active site of such enzymes.



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Caption: Potential mechanism as a competitive inhibitor of 2-OG oxygenases.

Applications in Research and Development

The primary application of **4,6-Dihydroxypyridazine-3-carboxylic acid** is as a specialized chemical intermediate.^[1]

- Medicinal Chemistry: It serves as a scaffold for the synthesis of novel pyridazine-based compounds. Medicinal chemists can modify its functional groups (carboxylic acid and hydroxyls) to explore structure-activity relationships (SAR) and develop new therapeutic agents.^[1]
- Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment screening libraries to identify initial hits against protein targets.
- Biochemical Probes: Its potential role as an enzyme inhibitor makes it a candidate for development into a chemical probe to study the function of specific dioxygenases or other metalloenzymes in cellular pathways.

Analytical Methodologies

Quantitative analysis and purity assessment of carboxylic acids like this are typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).^[9]

Representative HPLC Protocol

This protocol is a general method suitable for analyzing polar, acidic compounds and should be optimized for specific instrumentation.

Objective: To determine the purity of a synthesized batch of **4,6-Dihydroxypyridazine-3-carboxylic acid**.

Instrumentation & Columns:

- HPLC system with UV or DAD detector
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - **Rationale:** Formic acid is a common mobile phase modifier that helps to protonate the carboxylic acid (suppressing its ionization), leading to better peak shape and retention on a C18 column.

HPLC Conditions:

- Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C

- Injection Volume: 5 μ L
- Detection Wavelength: 254 nm (or optimized based on UV scan)
- Sample Preparation: Dissolve sample accurately in a suitable solvent (e.g., DMSO or a water/methanol mixture) to a concentration of ~1 mg/mL.

Safety and Handling

As a laboratory chemical, **4,6-Dihydroxypyridazine-3-carboxylic acid** should be handled with appropriate care.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
- Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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